An In-depth Technical Guide to 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid: A Privileged Scaffold in Medicinal Chemistry
Abstract
This whitepaper provides a comprehensive technical overview of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid, a key heterocyclic building block in modern drug discovery. The indazole nucleus is a recognized "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2] The strategic incorporation of bromine and fluorine atoms onto this scaffold significantly modulates its physicochemical properties, offering medicinal chemists a powerful tool for optimizing lead compounds. This guide will delve into the compound's chemical structure, synthesis, and its burgeoning applications, with a particular focus on its role as an intermediate in the development of novel therapeutics.[3][4]
Introduction: The Significance of the Indazole Moiety
Indazole and its derivatives have garnered substantial interest in medicinal chemistry for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[4][5] The bicyclic structure, consisting of a fused benzene and pyrazole ring, serves as a versatile template for designing molecules that can engage with various biological targets such as enzymes and receptors.[1][2] The introduction of halogen substituents, such as bromine and fluorine, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity, making them critical modifications in the drug design process.
6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid, in particular, presents a unique combination of functional groups. The carboxylic acid at the 3-position provides a handle for further chemical modifications, such as amide bond formation, which is a common strategy for building compound libraries for screening.[6][7] The bromo and fluoro groups on the benzene ring offer opportunities for further functionalization through cross-coupling reactions and can enhance the compound's binding interactions with target proteins.
Chemical Structure and Physicochemical Properties
The chemical structure of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid is characterized by the indazole core substituted with a bromine atom at the 6-position, a fluorine atom at the 7-position, and a carboxylic acid group at the 3-position.
Systematic Name: 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid CAS Number: 1956341-21-1[8]
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source |
| Molecular Formula | C8H4BrFN2O2 | [9] |
| Molecular Weight | 259.03 g/mol | [9] |
| Appearance | Solid (form may vary) | [10] |
| Storage | 2-8°C, sealed in dry, dark place | [10] |
| SMILES | O=C(C1=NNC2=C1C(F)=C(Br)C=C2)O | [8] |
| InChI Key | DAHIIJDLVALCAN-UHFFFAOYSA-N | [10] |
Synthesis of the Indazole Scaffold: A Methodological Overview
The synthesis of substituted indazoles can be achieved through various synthetic routes.[11][12] A common and effective strategy for the preparation of 1H-indazole-3-carboxylic acids involves the cyclization of appropriately substituted ortho-aminophenylacetic acid derivatives.[13][14]
General Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway, highlighting the key transformations required to construct the target molecule. The causality behind each step is crucial for understanding the reaction's success. For instance, the protection of the indazole nitrogen is often necessary before introducing the carboxyl group to prevent side reactions.
Caption: Generalized synthetic workflow for indazole-3-carboxylic acids.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established methodologies for the synthesis of similar indazole derivatives.[6][7]
Step 1: Protection of the Starting Indazole
-
Dissolve the starting indazole (e.g., 6-Bromo-7-fluoro-1H-indazole) in a suitable aprotic solvent like DMF or THF.
-
Add a base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the indazole nitrogen.
-
Introduce a protecting group, for example, (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl), and allow the reaction to warm to room temperature. The SEM group is chosen for its stability under the subsequent lithiation conditions and its ease of removal.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the protected indazole by column chromatography.
Step 2: Carboxylation at the 3-Position
-
Dissolve the protected indazole in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., Argon).
-
Slowly add a strong base, such as n-butyllithium (n-BuLi), to deprotonate the C3 position of the indazole ring. This deprotonation is regioselective due to the directing effect of the protected nitrogen.
-
Bubble dry carbon dioxide (CO2) gas through the reaction mixture. The CO2 acts as the electrophile to introduce the carboxylic acid functionality.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Acidify the aqueous layer to protonate the carboxylate and extract the product.
Step 3: Deprotection
-
Dissolve the protected 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid in a suitable solvent.
-
Treat with a deprotecting agent appropriate for the chosen protecting group. For a SEM group, a fluoride source like tetrabutylammonium fluoride (TBAF) or an acidic condition can be used.
-
Monitor the reaction by TLC.
-
Upon completion, purify the final product, 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid, by recrystallization or column chromatography.
Applications in Drug Discovery and Development
The indazole scaffold is a cornerstone in the development of a wide array of therapeutic agents.[1][4] The title compound, with its specific substitution pattern, is a valuable intermediate for creating novel drug candidates.
As a Building Block for Bioactive Molecules
6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid serves as a crucial starting material for the synthesis of more complex molecules, particularly through the derivatization of its carboxylic acid group.[3] This functional group can be readily converted into amides, esters, and other functionalities, allowing for the exploration of a broad chemical space.[6][15]
For example, coupling this acid with various amines can generate a library of indazole-3-carboxamides. This class of compounds has shown significant potential as inhibitors of various protein kinases, which are key targets in oncology.[16]
Potential Therapeutic Targets
While specific biological data for 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid is not extensively published, the broader class of substituted indazoles has been implicated in the modulation of several important biological pathways.[2][5]
The following diagram illustrates a simplified signaling pathway where an indazole-based inhibitor might act, for instance, as a kinase inhibitor in an oncogenic pathway.
Caption: Potential intervention of an indazole-based inhibitor in a cancer signaling pathway.
Compounds derived from bromo-indazole scaffolds have been investigated as potential inhibitors of targets such as filamentous temperature-sensitive protein Z (FtsZ) in bacteria, highlighting their potential as antibacterial agents.[17] Furthermore, other bromo-indazole derivatives have been explored for their ability to inhibit bacterial cystathionine γ-lyase, which could potentiate the effects of existing antibiotics.[18]
Conclusion
6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid is a strategically designed chemical entity that holds significant promise for the advancement of medicinal chemistry and drug discovery. Its unique structural features, including the privileged indazole core and the modulating effects of its halogen substituents, make it a highly valuable building block. The synthetic accessibility of this compound, coupled with the vast potential for derivatization, ensures its continued importance in the quest for novel therapeutics targeting a range of diseases, from cancer to infectious diseases. Further exploration of the biological activities of compounds derived from this scaffold is warranted and is anticipated to yield exciting new discoveries.
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